molecular formula C9H10ClNO2 B8653912 3-Chloro-4-hydroxy-N,N-dimethylbenzamide

3-Chloro-4-hydroxy-N,N-dimethylbenzamide

Cat. No. B8653912
M. Wt: 199.63 g/mol
InChI Key: RGAWTLPWDVXMAH-UHFFFAOYSA-N
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Patent
US07205409B2

Procedure details

3-Chloro-4-hydroxy-benzoic acid (800 mg, 4.6 mmol), DCC (856 mg, 5.4 mmol), and HOBt (540 mg, 5.4 mmol) were mixed in DMF (10 mL). N,N-dimethyl amine (2M in THF, 4.6 mL) was added to the mixture at 0° C. The reaction was stirred over night and purified by silica gel chromatography (70%–90% EtOAc/Hexane) to provide the title compound (700 mg, 87.5%). MS (DCI) m/z 200, 202 (M+H)+.
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
856 mg
Type
reactant
Reaction Step One
Name
Quantity
540 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step Two
Yield
87.5%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[OH:11])[C:5](O)=[O:6].C1CC[CH:15]([N:18]=[C:19]=NC2CCCCC2)CC1.C1C=CC2N(O)N=NC=2C=1.CNC>CN(C=O)C>[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[OH:11])[C:5]([N:18]([CH3:19])[CH3:15])=[O:6]

Inputs

Step One
Name
Quantity
800 mg
Type
reactant
Smiles
ClC=1C=C(C(=O)O)C=CC1O
Name
Quantity
856 mg
Type
reactant
Smiles
C1CCC(CC1)N=C=NC2CCCCC2
Name
Quantity
540 mg
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
4.6 mL
Type
reactant
Smiles
CNC

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography (70%–90% EtOAc/Hexane)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(=O)N(C)C)C=CC1O
Measurements
Type Value Analysis
AMOUNT: MASS 700 mg
YIELD: PERCENTYIELD 87.5%
YIELD: CALCULATEDPERCENTYIELD 76.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.